molecular formula C14H29IO3 B14207640 Acetic acid;1-iodododecan-2-ol CAS No. 729579-47-9

Acetic acid;1-iodododecan-2-ol

Cat. No.: B14207640
CAS No.: 729579-47-9
M. Wt: 372.28 g/mol
InChI Key: VNOCZUZFWCVTOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Acetic acid;1-iodododecan-2-ol (CAS: 729579-47-9) is a chemical compound with the molecular formula C₁₂H₂₅OI·C₂H₄O₂ and a molecular weight of 372.28 g/mol. Structurally, it consists of two components:

  • Acetic acid (CH₃COOH), a simple carboxylic acid.
  • 1-Iodododecan-2-ol, a 12-carbon chain alcohol with an iodine atom at the first carbon and a hydroxyl group at the second carbon.

The compound is represented by the SMILES notation: CCCCCCCCCCCC(CI)O.CC (=O)O, indicating the iodine-substituted dodecanol moiety esterified with acetic acid . Its InChIKey (VNOCZUZFWCVTOI-UHFFFAOYSA-N) confirms its unique stereochemical identity. The iodine atom introduces significant steric and electronic effects, distinguishing it from non-halogenated analogs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;1-iodododecan-2-ol typically involves the iodination of dodecanol followed by esterification with acetic acid. The iodination process can be carried out using iodine and a suitable oxidizing agent, such as hydrogen peroxide, under controlled conditions. The resulting 1-iodododecan-2-ol can then be reacted with acetic acid in the presence of a catalyst, such as sulfuric acid, to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;1-iodododecan-2-ol can undergo various chemical reactions, including:

    Oxidation: The alcohol group in 1-iodododecan-2-ol can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The iodine atom can be reduced to form dodecanol.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH₃) can facilitate substitution reactions.

Major Products

    Oxidation: Produces dodecanoic acid or dodecanal.

    Reduction: Produces dodecanol.

    Substitution: Produces various substituted dodecanols depending on the nucleophile used.

Scientific Research Applications

Acetic acid;1-iodododecan-2-ol has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential antimicrobial properties and effects on biological systems.

    Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid;1-iodododecan-2-ol involves its interaction with molecular targets through its functional groups. The iodine atom can participate in halogen bonding, while the hydroxyl group can form hydrogen bonds. These interactions can affect the compound’s reactivity and its ability to interact with biological molecules, such as enzymes and receptors.

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to the class of iodinated fatty alcohol esters . Key comparisons include:

Table 1: Comparative Properties of Acetic Acid;1-Iodododecan-2-ol and Related Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications
This compound C₁₂H₂₅OI·C₂H₄O₂ 372.28 Iodine substitution, long alkyl chain Organic synthesis, surfactants
2-Tridecen-1-ol,1-acetate C₁₅H₂₈O₂ 240.38 Unsaturated ester (tridecene backbone) Fragrances, pheromones
Ethyl acetate C₄H₈O₂ 88.11 Short-chain ester Solvent, flavoring agent
Acetic acid, hexyl ester C₈H₁₆O₂ 144.21 Medium-chain ester Plasticizers, coatings

Key Observations :

  • Iodine Influence: The iodine atom in this compound increases molecular weight and polarizability compared to non-halogenated esters like ethyl acetate.
  • Chain Length : The 12-carbon chain offers lipophilicity, making it suitable for surfactant applications or lipid-based drug delivery systems , unlike shorter esters like ethyl acetate .
  • Reactivity : The hydroxyl group in 1-iodododecan-2-ol allows further functionalization, whereas saturated esters (e.g., hexyl acetate) lack such versatility .

Comparison with Halogenated Derivatives

  • 1-Bromododecan-2-ol Acetate : Bromine substitution reduces cost but offers lower leaving-group efficiency in substitution reactions compared to iodine .
  • Chloroacetic Acid Esters : Chlorine atoms increase acidity (pKa ~2.7) but reduce thermal stability relative to iodine derivatives .

Industrial Relevance

  • Surfactants: The compound’s amphiphilic structure (polar acetic acid head, nonpolar alkyl chain) aligns with applications in emulsifiers or detergent formulations .
  • Pharmaceutical Intermediates : Its iodinated structure is valuable in synthesizing iodinated contrast agents or thyroid hormones .

Properties

CAS No.

729579-47-9

Molecular Formula

C14H29IO3

Molecular Weight

372.28 g/mol

IUPAC Name

acetic acid;1-iodododecan-2-ol

InChI

InChI=1S/C12H25IO.C2H4O2/c1-2-3-4-5-6-7-8-9-10-12(14)11-13;1-2(3)4/h12,14H,2-11H2,1H3;1H3,(H,3,4)

InChI Key

VNOCZUZFWCVTOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CI)O.CC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.